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Compound of Interest

2-(p-Chlorophenyl)-2-
Compound Name:
hydroxyacetamide

CAS No.: 18584-27-5

Cat. No.: B093745

L J

An In-depth Technical Guide to 2-(p-Chlorophenyl)-2-hydroxyacetamide

Introduction

2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as 4-chloromandelamide, is an a-
hydroxy amide derivative of significant interest in organic synthesis and medicinal chemistry. As
a functionalized small molecule, it serves as a valuable building block for more complex
chemical entities. Its structure, featuring a chiral center, a reactive hydroxyl group, an amide
moiety, and a halogenated aromatic ring, offers multiple points for synthetic modification. This
guide provides a comprehensive overview of its chemical structure, a robust protocol for its
synthesis, and a detailed analysis of its characterization through modern spectroscopic
techniques. While this compound is a logical synthetic target, it is not widely characterized in
commercial or academic literature. Therefore, this document leverages established chemical
principles and data from analogous structures to provide a predictive yet scientifically grounded
technical profile for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide consists of a central
acetamide backbone where the a-carbon is substituted with both a hydroxyl group and a 4-
chlorophenyl (para-chlorophenyl) group. The presence of the a-hydroxyl and a-aryl groups
makes it a derivative of mandelamide.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b093745?utm_src=pdf-interest
https://www.benchchem.com/product/b093745?utm_src=pdf-body
https://www.benchchem.com/product/b093745?utm_src=pdf-body
https://www.benchchem.com/product/b093745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Molecular Structure

The structure contains a stereocenter at the a-carbon, meaning it can exist as a racemic

mixture of (R)- and (S)-enantiomers or as a single enantiomer if synthesized through an

asymmetric route.

Caption: 2D Chemical Structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Physicochemical Data Summary

The following table summarizes key computed and expected properties for the molecule.

Experimental data for this specific compound is not widely available; therefore, values are

primarily based on chemical database predictions.

Property Value Source
2-(4-chlorophenyl)-2-
IUPAC Name ) PubChem[1]
hydroxyacetamide
4-Chloromandelamide, p-
Synonyms ) N/A
Chloromandelamide
Molecular Formula CsHsCINO:2 PubChem[1]
Molecular Weight 185.61 g/mol PubChem|[2]
Monoisotopic Mass 185.02435 Da PubChem[1][3]
CAS Number Not assigned / Not found N/A
Expected to be a white to off-
Appearance } ) Analogues[4]
white solid
Melting Point Not available in literature N/A
Expected to be soluble in
Solubility methanol, ethanol, DMSO; General Amide Properties

sparingly soluble in water

Synthesis and Mechanistic Rationale
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A robust and efficient synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide can be achieved

via a two-step process starting from 4-chlorobenzaldehyde. This route involves the formation of
an a-hydroxynitrile (cyanohydrin) intermediate, followed by a controlled partial hydrolysis to the
primary amide.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile (4-Chloromandelonitrile)

o Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and
placed in an ice-water bath, dissolve 14.0 g (0.1 mol) of 4-chlorobenzaldehyde in 100 mL of
a suitable organic solvent like diethyl ether.

o Cyanide Addition: Separately, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide in 30
mL of water. Add this aqueous solution dropwise to the stirred aldehyde solution over 30
minutes, ensuring the temperature is maintained between 0-10°C.

 Acidification: After the addition is complete, slowly add 6.6 g (0.11 mol) of glacial acetic acid
dropwise. The acetic acid generates HCN in situ in a controlled manner, which is crucial for
safety and reaction efficiency.

o Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room
temperature and stir for an additional 3-4 hours.

o Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer
sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 4-chloromandelonitrile, which can often be used in the
next step without further purification.

o Expertise & Causality: The use of an ice bath and slow addition is critical to control the
exothermic reaction. Acetic acid is used instead of a strong mineral acid to maintain a
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buffered pH, which favors the reversible cyanohydrin formation equilibrium and controls the
release of highly toxic HCN gas.

Step 2: Controlled Hydrolysis to 2-(p-Chlorophenyl)-2-hydroxyacetamide

e Reaction Setup: Place the crude 4-chloromandelonitrile from Step 1 into a 250 mL flask.
Cool the flask in an ice bath.

o Acid Hydrolysis: Slowly and carefully add 50 mL of concentrated hydrochloric acid with
vigorous stirring.

o Controlled Heating: Remove the ice bath and allow the mixture to warm to room
temperature. Then, gently heat the solution in a water bath to 40-50°C for 1-2 hours.[5][6]
The reaction progress should be monitored by Thin Layer Chromatography (TLC).

« Isolation: Upon completion, carefully pour the reaction mixture over 200 g of crushed ice.
The product will precipitate as a solid.

« Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until
the filtrate is neutral. The crude product can be recrystallized from an ethanol/water mixture
to yield pure 2-(p-Chlorophenyl)-2-hydroxyacetamide.

o Trustworthiness & Self-Validation: The key to this step is temperature control. Overheating or
prolonged reaction times will lead to the formation of the corresponding carboxylic acid as
the primary byproduct.[7][8] TLC monitoring is essential to validate the endpoint, stopping the
reaction when the nitrile intermediate is consumed but before significant carboxylic acid
appears.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide relies on a
combination of spectroscopic methods. Below is a predictive analysis of the expected spectral
data.

'H NMR Spectroscopy (400 MHz, DMSO-de)

The *H NMR spectrum is expected to show distinct signals for each type of proton.
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~7.45 d (J = 8.5 Hz)

2H

Ar-H (ortho to ClI)

Aromatic protons
deshielded by
the electron-
withdrawing
chlorine atom.

~7.38 d (J = 8.5 Hz)

2H

Ar-H (meta to ClI)

Aromatic protons
ortho to the Ca

substituent.

~7.30 s (broad)

1H

-CONH:z

Amide protons
are often broad
due to
guadrupole
broadening and

exchange.

~6.95 s (broad)

1H

-CONH:z

Second amide
proton, may be

non-equivalent.

~6.00 d (J = 4.0 Hz)

1H

Hydroxyl proton,
signal will
disappear upon

D20 exchange.

~5.05 d (J = 4.0 H2)

1H

Ca-H

Methine proton
coupled to the
adjacent -OH

proton.

13C NMR Spectroscopy (100 MHz, DMSO-de)

The proton-decoupled 3C NMR spectrum will provide confirmation of the carbon framework.
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Chemical Shift (6, ppm) Assignment Rationale
Amide carbonyl carbon, typical
~ 174 Cc=0
chemical shift.
] Quaternary aromatic carbon
~ 140 Ar-C (ipso to Ca)
attached to the a-carbon.
] Quaternary aromatic carbon
~132 Ar-C (ipso to CI) ]
attached to chlorine.
~128.5 Ar-CH (meta to CI) Aromatic methine carbons.
~128.0 Ar-CH (ortho to CI) Aromatic methine carbons.
a-carbon bearing the hydroxyl
~73 Ca-OH

and phenyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum (KBr pellet) will show characteristic absorption bands for the key functional

groups.
Wavenumber (cm~?) Vibration Type Functional Group
3400 - 3300 (broad) O-H Stretch Alcohol (-OH)
3350 & 3180 (two bands) N-H Stretch Primary Amide (-NH-2)
~ 1660 (strong) C=0 Stretch (Amide I) Amide
~ 1620 (medium) N-H Bend (Amide II) Amide
1490, 1400 C=C Stretch Aromatic Ring
~ 1090 C-O Stretch Alcohol
~ 1015 C-CI Stretch Aryl-Chloride

Mass Spectrometry (Electron lonization, EI-MS)
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Mass spectrometry will confirm the molecular weight and provide structural information through
fragmentation patterns.

e Molecular lon (M+): A peak is expected at m/z = 185, with a characteristic M+2 isotope peak
at m/z = 187 (approximately 1/3 the intensity) due to the presence of the 3’Cl isotope.

» Major Fragments:
o m/z =169: [M - NH2]*, loss of the amino radical.

o m/z = 141: [C7H4OCI]*, the 4-chlorobenzoyl cation, resulting from cleavage of the Ca-C(O)
bond. This is often a very stable and prominent fragment.

o m/z = 111/113: [CeH4Cl]*, the chlorophenyl cation, from loss of the side chain.

Applications and Future Outlook

Derivatives of 2-(p-Chlorophenyl)-2-hydroxyacetamide are precursors to various biologically
active molecules. For instance, related structures are key intermediates in the synthesis of
certain agrochemical fungicides.[9] The chiral a-hydroxy amide motif is a well-known
pharmacophore present in numerous therapeutic agents. The potential for this molecule and its
derivatives in drug discovery, particularly in developing agents with antimicrobial or anticancer
properties, warrants further investigation.[10][11]

Conclusion

This technical guide provides a detailed, predictive profile of 2-(p-Chlorophenyl)-2-
hydroxyacetamide. By leveraging fundamental principles of organic chemistry, a reliable
synthetic pathway has been outlined, and a comprehensive set of expected spectroscopic data
has been generated to aid in its identification and characterization. This information serves as a
valuable resource for researchers in synthetic chemistry and drug development, enabling them
to confidently synthesize, purify, and utilize this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b093745?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

